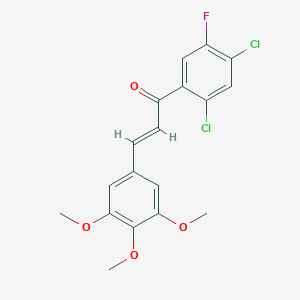
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog, which means it is a derivative of curcumin, a natural compound found in turmeric. EF24 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of various proteins, such as STAT3 and Akt, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is also stable and can be stored for long periods of time. However, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also has low bioavailability, which means that it may not be effective when administered orally.
Orientations Futures
There are several future directions for research on 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of research is the development of more efficient synthesis methods for 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. Another area of research is the optimization of 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one for use in clinical trials. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown promise in preclinical studies, but more research is needed to determine its safety and efficacy in humans. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one could be further studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Méthodes De Synthèse
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 3,4,5-trimethoxyphenylacetylene to form a substituted chalcone. The chalcone is then subjected to a Claisen-Schmidt condensation with acetylacetone to form 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one.
Applications De Recherche Scientifique
1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(2,4-Dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C18H15Cl2FO4 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
(E)-1-(2,4-dichloro-5-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15Cl2FO4/c1-23-16-6-10(7-17(24-2)18(16)25-3)4-5-15(22)11-8-14(21)13(20)9-12(11)19/h4-9H,1-3H3/b5-4+ |
Clé InChI |
FUPRFHKOAGSTLA-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2Cl)Cl)F |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)